6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid
Overview
Description
6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is a white solid at room temperature, soluble in water, and exhibits slight acidity. It is stable in air but may decompose under light exposure .
Biochemical Analysis
Biochemical Properties
6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It acts as a Bronsted acid, capable of donating a proton to an acceptor. This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and thereby affecting cellular redox states . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . This compound can modulate gene expression, leading to changes in the levels of specific proteins that are crucial for cellular metabolism and function. For example, it may upregulate antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating them. For instance, it may inhibit enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. This compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of modulating oxidative stress and inflammation . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its conversion to various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s interaction with cofactors, such as NADPH, is crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in specific cellular compartments, such as the cytoplasm and mitochondria . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can exert its biochemical effects. For instance, its presence in mitochondria may enhance its ability to modulate oxidative stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid typically involves functional group modifications of indole. One common method includes the indolization reaction in the presence of a mixture of glacial acetic acid and hydrochloric acid . The process may also involve the use of p-toluenesulfonic acid in toluene to yield various indole derivatives .
Industrial Production Methods: Industrial production of this compound requires advanced organic synthesis techniques and equipment. The process involves multiple steps, including the protection and deprotection of functional groups, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various indole derivatives.
Biology: Studied for its role in biological processes and potential therapeutic effects.
Medicine: Investigated for its neuroprotective properties, particularly in the context of stroke.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to reduce oxidative stress and enhance long-term potentiation, which are crucial for its neuroprotective effects. The compound forms cyclic dimers via double hydrogen bonds, influencing its spatial arrangement and biological activity .
Comparison with Similar Compounds
- 5-Methoxy-1h-indole-2-carboxylic acid
- 6-Methoxy-1h-indole-2-carboxylic acid
- 6-Hydroxy-1h-indole-2-carboxylic acid
Comparison: 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid is unique due to the presence of both hydroxy and methoxy groups on the indole ring. This dual substitution enhances its reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-9-3-5-2-7(10(13)14)11-6(5)4-8(9)12/h2-4,11-12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLUJRYYOCWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180979 | |
Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2638-99-5 | |
Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002638995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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